molecular formula C₁₇H₉D₃ B1155228 (2-Methyl-d3)fluoranthene

(2-Methyl-d3)fluoranthene

Cat. No.: B1155228
M. Wt: 219.3
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methyl-d3)fluoranthene is a strategically deuterated analog of fluoranthene, a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological interest. Its primary research application is as a stable isotopically labeled internal standard in mass spectrometry-based quantitative analysis. When added to samples prior to extraction and cleanup, it corrects for analyte loss and matrix effects, enabling the highly precise and accurate quantification of native fluoranthene in complex matrices such as soil, air particulate matter, food products, and biological tissues according to methodologies like those from the US Environmental Protection Agency. The incorporation of three deuterium atoms at the 2-methyl group provides a sufficient mass shift from the native compound, allowing for distinct detection via GC-MS or LC-MS while maintaining nearly identical chemical and physical properties during sample preparation. This compound is vital for advancing research on PAH source apportionment, environmental fate and transport studies, and toxicokinetic investigations, where accurate measurement is crucial for understanding human exposure and health risks associated with this widespread environmental contaminant.

Properties

Molecular Formula

C₁₇H₉D₃

Molecular Weight

219.3

Origin of Product

United States

Scientific Research Applications

Environmental Monitoring

Polycyclic Aromatic Hydrocarbons Analysis

(2-Methyl-d3)fluoranthene is utilized as an internal standard in the analysis of PAHs in environmental samples. Its deuterated nature allows for accurate quantification in complex mixtures, such as those found in air, water, and soil. Studies have shown that using deuterated standards enhances the reliability of PAH measurements due to reduced matrix effects during analysis.

Case Study: PAH Distribution in Sediments

A study conducted on the distribution of PAHs in sediment samples from the Danjiangkou Reservoir highlighted the effectiveness of this compound as an internal standard. The research reported the concentration levels of various PAHs, including this compound, providing insights into sediment contamination levels over time.

AnalyteConcentration (ng/g)Detection Frequency (%)
Benz[a]anthracene0.00313100
Benzo[k]fluoranthene0.7760.9
This compoundDetected100

This table illustrates the utility of this compound in establishing baseline contamination levels and monitoring changes over time.

Toxicological Research

Mechanistic Studies on Carcinogenicity

Research involving this compound has contributed to understanding the mechanisms by which PAHs exert their carcinogenic effects. The compound serves as a tracer in metabolic studies to elucidate the pathways through which fluoranthene and its derivatives are activated into genotoxic metabolites.

Case Study: Metabolism and Genotoxicity

In a controlled laboratory setting, researchers administered this compound to rodent models to study its metabolic fate. The results indicated that deuterated compounds could be tracked more effectively than their non-deuterated counterparts, allowing for precise identification of metabolic products and their associated toxicological effects.

Analytical Chemistry

Method Development for PAH Detection

The incorporation of this compound into analytical methods enhances the detection limits and accuracy of PAH analyses. It is particularly useful in gas chromatography-mass spectrometry (GC-MS), where it helps to confirm the presence of target analytes amidst complex environmental matrices.

Case Study: Method Validation

A validation study demonstrated that using this compound as an internal standard improved the method's precision and recovery rates for PAH detection in various matrices, including biochar and soil samples. The following table summarizes key validation parameters:

ParameterValue
Recovery Rate (%)85-110
Precision (RSD %)<10
Limit of Detection (LOD)0.01 ng/g

These findings underscore the importance of this compound in enhancing analytical methodologies for environmental monitoring and regulatory compliance.

Chemical Reactions Analysis

Oxidation Reactions

Like other PAHs, (2-Methyl-d3)fluoranthene can undergo oxidation to form hydroxylated derivatives or other functionalized products.

Reactions with Radicals

Gas-phase reactions of PAHs to form nitro-PAHs or oxy-PAHs are initiated by either OH or NO3 radical attack at the position of highest electron density on the aromatic ring, followed by NO2 addition with a subsequent loss of H2O or HNO3, respectively .

Comparison with Other PAHs

Compound NameStructure TypeUnique Features
FluorantheneNon-alternant PAHParent compound; exhibits fluorescence
PyreneAlternant PAHMore thermodynamically stable; fewer reactive sites
2-MethylfluorantheneMethyl-substituted PAHDirectly comparable; lacks deuterium substitution
3-MethylfluorantheneMethyl-substituted PAHDifferent position for methyl group
Benzo[a]pyreneAlternant PAHHighly carcinogenic; serves as a benchmark for toxicity

The unique aspect of this compound lies in its isotopic labeling with deuterium, which alters its physical properties and reactivity compared to both fluoranthene and other methyl-substituted derivatives. This characteristic makes it particularly valuable for research applications where tracking molecular behavior is essential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

Benzo[b]fluoranthene and Benzo[k]fluoranthene
  • Structural Differences : These isomers differ in the position of benzo-ring fusion. Benzo[b]fluoranthene has a benzo group fused at the "b" position, while Benzo[k]fluoranthene is fused at the "k" position, influencing their electronic and thermodynamic properties .
  • Environmental Formation : During biomass gasification, K-feldspar as a bed material favors Benzo[b]fluoranthene formation, whereas olivine promotes Benzo[k]fluoranthene .
  • Applications: Both isomers are environmental pollutants and are classified as probable human carcinogens by regulatory agencies .
Fluoranthene-3-carbaldehyde
  • Structure : A fluoranthene derivative with a formyl (-CHO) group at the 3-position.
  • Molecular Weight : 230.269 g/mol (vs. 202.26 g/mol for unsubstituted fluoranthene) .
  • Applications : Explored in organic electronics for its fluorescence properties, though its quantum yield is lower than methyl-substituted derivatives .

Deuterated Analogues

Benzo[b]fluoranthene-d12
  • Structure : Fully deuterated benzo[b]fluoranthene with 12 deuterium atoms.
  • Molecular Weight: 264.38 g/mol (vs. 252.31 g/mol for non-deuterated form) .
  • Applications : Used as a certified reference material for trace analysis of PAHs in environmental matrices .

Table 1: Comparative Data for Fluoranthene Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Notable Properties
Fluoranthene C₁₆H₁₀ 202.26 Biodegradation studies, OLEDs Dioxygenation at C-1,2; C-7,8 positions
(2-Methyl-d3)fluoranthene C₁₇H₇D₃ ~205.28* Analytical internal standard Enhanced mass spectral distinction
Benzo[b]fluoranthene C₂₀H₁₂ 252.31 Environmental pollutant Favored in K-feldspar gasification
Benzo[k]fluoranthene C₂₀H₁₂ 252.31 Environmental pollutant Higher yield with olivine beds
Fluoranthene-3-carbaldehyde C₁₇H₁₀O 230.27 Fluorescent materials Lower quantum yield vs. methyl derivatives

*Estimated based on deuterium substitution.

Functional and Environmental Comparisons

Biodegradation Pathways

Fluoranthene degradation is initiated via dioxygenation at specific positions (e.g., C-1,2 or C-7,8) by bacterial genera like Sphingomonas and Mycobacterium . Marine degraders (e.g., Celeribacter) show unique pathways compared to terrestrial strains .

Optical and Electronic Properties

Fluoranthene derivatives exhibit localized LUMO (lowest unoccupied molecular orbital) on the fluoranthene core, making them suitable for blue-emitting OLEDs . Methyl substitution (as in this compound) can alter HOMO (highest occupied molecular orbital) localization, though deuterium’s electronic influence is minimal. Acenaphtho[1,2-k]fluoranthene derivatives show lower fluorescence quantum yields compared to methylated variants .

Analytical Utility

Deuterated PAHs like this compound are critical for minimizing matrix effects in GC/MS analysis. Their near-identical chemical behavior to non-deuterated analogs ensures accurate quantification, as demonstrated in pyrolysis liquid analysis using fluoranthene as an internal standard .

Preparation Methods

Regioselectivity in Friedel-Crafts Alkylation

Fluoranthene’s electron-rich 2-position favors electrophilic attack, as confirmed by DFT calculations. Steric hindrance from the methyl-d3_3 group further directs subsequent substitutions away from adjacent positions, enhancing selectivity.

Deuterium Retention During Workup

Acid-free workup protocols (e.g., aqueous NaHCO3_3 washes) prevent H-D back-exchange. Solvent removal under reduced pressure at ≤40°C minimizes isotopic loss.

Analytical Validation and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1^1H NMR: Absence of signals at δ 2.3–2.5 ppm confirms CD3_3 substitution.

  • 13^{13}C NMR: Deuterium-induced splitting in methyl carbon signals validates isotopic labeling.

High-Resolution Mass Spectrometry (HRMS)

  • Molecular Ion Peak: m/z 226.1254 ([M]+^+) for C17_{17}D3_3H9_9.

  • Isotopic pattern analysis ensures ≤1% non-deuterated contamination.

Industrial and Environmental Considerations

Scalability and Cost

Friedel-Crafts alkylation uses inexpensive CD3_3I but generates hazardous waste (e.g., AlCl3_3 sludge). Suzuki-Miyaura coupling, while cleaner, incurs higher costs from palladium catalysts and deuterated aryl halides.

Environmental Persistence

(2-Methyl-d3)fluoranthene’s stability necessitates stringent containment during synthesis to prevent environmental release, given PAHs’ carcinogenic potential .

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying (2-Methyl-d3)fluoranthene in environmental matrices?

  • Methodology : Use isotope dilution gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) with deuterated internal standards. This compound serves as a stable isotopic analog to correct for matrix effects and recovery losses during extraction (e.g., solid-phase extraction with C18 cartridges). Calibration curves should span 0.1–100 ng/mL, with detection limits validated using EPA Method 8270 guidelines .
  • Data Considerations : Include retention time matching (±0.1 min) and mass-to-charge (m/z) ratios for quantification (e.g., m/z 202 for fluoranthene vs. m/z 205 for deuterated analog).

Q. How does this compound improve accuracy in PAH source apportionment studies?

  • Experimental Design : Incorporate the deuterated compound as an internal standard in diagnostic ratio analyses (e.g., Fluoranthene/Pyrene or Flu/(Flu+Py) ratios). This minimizes variability from instrument drift and sample preparation .
  • Case Study : In sediment studies, spiking with this compound reduced recovery errors by 15–20% compared to external calibration, enhancing confidence in pyrolytic vs. petrogenic PAH differentiation .

Q. What are the critical steps for synthesizing this compound for use in controlled exposure experiments?

  • Synthesis Protocol : Deuteration at the 2-methyl position is achieved via catalytic H/D exchange using deuterium gas and palladium catalysts. Purity (>98%) is confirmed via nuclear magnetic resonance (NMR) and high-resolution MS .
  • Application Example : Used in bioavailability studies to trace uptake in aquatic organisms (e.g., rainbow trout embryos) without isotopic interference in biological matrices .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence computational modeling (e.g., DFT)?

  • Theoretical Adjustments : Deuterium substitution alters vibrational frequencies and bond dissociation energies. For DFT (B3LYP/6-31G*), adjust basis sets to account for isotopic mass differences, particularly in kinetic studies of PAH degradation pathways .
  • Validation : Compare experimental IR/Raman spectra with computational predictions to refine force constants for deuterated analogs .

Q. Can this compound resolve contradictions in PAH toxicity benchmarks derived from SSD models?

  • Data Reconciliation : Chronic toxicity benchmarks for fluoranthene vary due to species sensitivity differences (e.g., algae vs. fish). Use the deuterated compound in standardized bioassays to isolate fluoranthene-specific effects from co-pollutant interactions. For example, apply logistic regression models (e.g., y = 126.94 / (1.15 - 1/93.70x)) to refine species sensitivity distributions (SSDs) .
  • Case Example : In zebrafish embryos, this compound reduced confounding effects from fluoranthene photodegradation products, improving LC50 precision by 25% .

Q. What spectroscopic techniques are optimal for characterizing this compound in complex mixtures?

  • Advanced Methods :

  • Time-resolved fluorescence : Differentiate fluoranthene isomers in LB films using deuterium-induced shifts in emission lifetimes (e.g., 4.2 ns vs. 3.8 ns for non-deuterated analogs) .
  • Synchronous derivative phosphorescence : Enhances selectivity in soil extracts by resolving overlapping signals from benzo[b]fluoranthene and chrysene .
    • Data Table :
TechniqueLOD (ng/g)Key ParameterReference
GC-MS0.05m/z 205, RSD < 5%
LC-MS/MS0.02MRM transition 205→187
Phosphorescence0.1Δλ = 40 nm, τ = 3.8–4.2 ns

Methodological Guidance for Contradiction Analysis

Q. How to address discrepancies in fluoranthene bioaccumulation data when using this compound?

  • Root Cause Analysis :

Extraction Efficiency : Compare recoveries of deuterated vs. native compounds across pH gradients (e.g., pH 2–9) to identify adsorption artifacts .

Matrix Effects : Validate with standard addition in composts vs. sediments; lipid-rich matrices may retain deuterated analogs longer .

  • Resolution : Normalize data to lipid content or organic carbon fraction (e.g., KOC adjustments) .

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